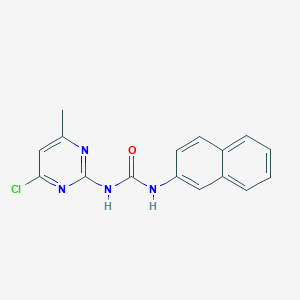

N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea is a useful research compound. Its molecular formula is C16H13ClN4O and its molecular weight is 312.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 312.0777887 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral and Antitumor Potential : Some derivatives related to N-(4-chloro-6-methyl-2-pyrimidinyl)-N'-2-naphthylurea have been synthesized and tested for their potential in inhibiting human immunodeficiency virus type-1 (HIV-1). These compounds, particularly those with naphthylmethyl moieties, showed activity in the low micromolar range against HIV-1, comparable to known antiretrovirals like nevirapine (Mai et al., 1997). Additionally, certain pyrimidinyl-phenylurea derivatives have demonstrated good anti-TMV (tobacco mosaic virus) activity, suggesting their use as novel pesticide leads (Yuan et al., 2011).

Fluorescent Probes for Protein Interactions : The interaction between similar thiourea compounds and serum proteins like bovine and human serum albumin has been studied using fluorescence spectroscopy. These interactions, primarily driven by hydrophobic forces, provide insights into the potential use of such compounds in studying protein-ligand interactions and developing fluorescent probes (Cui et al., 2006).

Materials Science and Polymer Applications

Electronic Materials : Naphthalene diimide (NDI)-based polymers, where the NDI unit is structurally similar to the naphthylurea moiety, have been developed for various applications, including supramolecular chemistry, sensors, and molecular switching devices. These materials leverage the strong electron-accepting properties of the NDI core, making them suitable for applications in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

Supramolecular Assemblies : The assembly of chl-based donor-acceptor building blocks, including naphthalene-1,8:4,5-bis(dicarboximide) (NDI) secondary electron acceptors, into cyclic tetramers demonstrates the potential of naphthalene-derived compounds in constructing complex molecular systems with enhanced charge separation lifetimes. Such assemblies are advantageous for artificial photosynthetic systems (Gunderson et al., 2012).

Polymer Synthesis : The compound 4-(1-naphthyl)-1,2,4-triazolidine-3,5-dione, related to naphthylurea derivatives, has been used to synthesize novel naphthalene-containing polyureas. These polymers exhibit unique physical properties and have potential applications in materials science due to their structural features and fluorimetric properties (Mallakpour & Zandi, 2006).

Propriétés

IUPAC Name |

1-(4-chloro-6-methylpyrimidin-2-yl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-10-8-14(17)20-15(18-10)21-16(22)19-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H2,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBYAAUYIRDAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NC2=CC3=CC=CC=C3C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5597070.png)

![spiro[6H-tetrazolo[5,1-a]isoquinoline-5,1'-cyclopentane]](/img/structure/B5597077.png)

![4-[(tert-butylamino)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5597081.png)

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5597100.png)

![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)

![8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5597117.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-L-prolinamide](/img/structure/B5597133.png)

METHANONE](/img/structure/B5597137.png)

![(1R,7S)-3-(2-ethylbutyl)-6-(3-pyridin-3-yloxyazetidine-1-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one](/img/structure/B5597140.png)

![2-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597146.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)